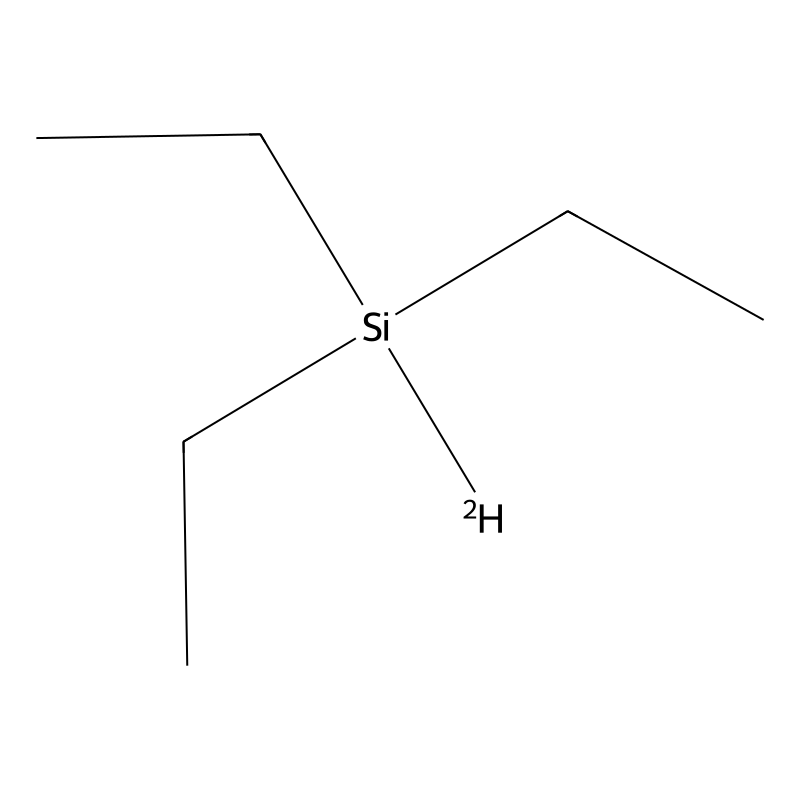

Triethyl(silane-d)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Organic Chemistry

Triethyl silane is frequently used as a reducing agent in organic chemistry . Its reactive Si-H bond transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis . Besides reducing, triethylsilane is a key synthesis intermediate .

Application in Chemical Vapor Deposition

In scientific research, it can be used as a precursor for chemical vapor deposition (PECVD), for the preparation of nanomaterials, thin films .

Application in Catalyst

Triethylsilane is used as a catalyst for various chemical reactions . For example, it is used in the synthesis of a spiro-oxindole blocker of Nav1.7 for the treatment of pain . It is also used in the Redox initiated cationic polymerization, Beckmann rearrangement of cyclododecanone oxime, Regioselective reductive coupling of enones and allenes, and Catalyst reactivation after catalyst polymerization of styrene .

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

Triethyl(silane-d) is a deuterated compound that is frequently used in research applications involving nuclear magnetic resonance (NMR) spectroscopy . As a deuterated solvent, it provides an environment with minimal NMR background signals, allowing for clearer observation of the chemical shifts and structural features of other molecules under study .

Application in Silicone Products

Triethylsilane has properties including high stability, high addition reactivity, relatively low surface tension and viscosity, and excellent protective properties, so it is widely used in silicone rubber, silicone gel, ink, water repellent, interface agent and feed additive .

Application in Reductive Amidation

Triethylsilane is used in the reductive amidation of oxazolidinones with amino acids to provide dipeptides . This process involves the reduction of metal salts and enhances the deprotection of t-butoxycarbonyl-protected amines and tert-butylesters .

Triethyl(silane-d) is a deuterium-labeled variant of triethylsilane, a trialkylsilicon hydride characterized by its active hydride functionality. This compound is primarily used in organic synthesis as a reducing agent, facilitating various chemical transformations. Its molecular formula is , with a molecular weight of approximately 117.28 g/mol. The presence of deuterium allows for unique applications in mechanistic studies and isotope labeling, enhancing the understanding of reaction pathways and kinetics in organic chemistry .

- Reductive Etherification: It efficiently reduces carbonyl compounds to alcohols and ethers, particularly when catalyzed by metal complexes such as iridium or platinum .

- Hydrosilylation: The compound acts as a hydrosilylation agent, adding across double bonds in olefins to form alkyl silanes .

- Deprotection Reactions: Triethyl(silane-d) enhances the deprotection of tert-butoxycarbonyl (Boc) groups in amines and esters, making it valuable in peptide synthesis .

- Formation of Singlet Oxygen: Under specific conditions, it can react with ozone to produce triethylsilyl hydrotrioxide, which decomposes to yield singlet oxygen, a reactive species useful in various synthetic applications .

While triethyl(silane-d) itself does not exhibit direct biological activity, its parent compound, triethylsilane, has been noted for its role in synthesizing biologically active molecules. For instance, it has been involved in the synthesis of spiro-oxindole blockers for Nav1.7 channels, which are significant in pain management therapies . The deuterium labeling may enhance the tracking of such compounds in biological systems.

Triethyl(silane-d) can be synthesized through several methods:

- Deuterated Reagents: The compound can be prepared using deuterated silanes combined with ethyl halides under controlled conditions.

- Hydrosilylation: Deuterated silanes can undergo hydrosilylation reactions with olefins to yield triethyl(silane-d) selectively.

- Reduction Reactions: Utilizing deuterated reducing agents in the presence of suitable catalysts can yield triethyl(silane-d) from various organic precursors .

Triethyl(silane-d) finds utility in various fields:

- Organic Synthesis: Its primary application is as a reducing agent in organic chemistry, particularly for hydrosilylation and reductive transformations.

- Isotope Labeling: The deuterium label allows for tracing reactions and studying mechanisms via nuclear magnetic resonance (NMR) spectroscopy.

- Pharmaceutical Development: It aids in the synthesis of complex organic molecules that may have therapeutic applications .

Interaction studies involving triethyl(silane-d) often focus on its reactivity with other reagents and substrates. For example:

- Reactivity with Metal Catalysts: Its effectiveness as a reducing agent is enhanced when combined with metal catalysts like palladium or platinum, which facilitate various transformations such as silylation and reduction of functional groups .

- Mechanistic Studies: The incorporation of deuterium allows chemists to study reaction mechanisms more thoroughly by observing kinetic isotope effects during

Triethyl(silane-d) shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| Triethylsilane | Versatile reducing agent; widely used in organic synthesis | Lacks deuterium label; more reactive | |

| Diethylsilane | Less sterically hindered; useful for similar reactions | Fewer alkyl groups; less steric hindrance | |

| Trimethylsilane | Commonly used in hydrosilylation | More volatile; less stable than triethyl variants | |

| Tri-n-butylsilane | Used for larger scale reactions | Higher molecular weight; different reactivity |

Triethyl(silane-d) stands out due to its specific application in isotope labeling and mechanistic studies while retaining the versatile reactivity typical of trialkylsilanes .

Transition Metal-Catalyzed H/D Exchange Mechanisms in Silane Deuteration

Transition metal catalysts enable efficient H/D exchange between triethylsilane and D₂ under mild conditions. Platinum, rhodium, and iron complexes dominate this field due to their ability to activate Si–H and D–D bonds:

Platinum Catalysts

- Mechanism: Pt(0) complexes (e.g., Pt(PPh₃)₄) catalyze deuteration via oxidative addition of Si–H and D₂ bonds, forming Pt(IV) intermediates that undergo reductive elimination to yield (C₂H₅)₃SiD. DFT calculations confirm a low energy barrier (ΔG‡ ≈ 14–25 kcal/mol) for this pathway.

- Performance: Reactions at 60°C and 1 atm D₂ achieve >90% deuteration within 2–12 hours.

Iron Catalysts

- β-Diketiminato Iron Complexes: Iron catalysts (e.g., [(Dipp)BIAN]Fe) facilitate H/D exchange for primary and secondary silanes. Eyring analysis reveals an activation energy (ΔH‡) of 18.7 kcal

Radical-Mediated Hydrogen Atom Transfer (HAT) Pathways in Deuterium Transfer Reactions

The deuteration of triethylsilane (Et₃SiH) to Et₃SiD via visible-light-mediated HAT represents a landmark achievement in metal-free isotopic labeling. Under blue LED irradiation, a thiyl radical (e.g., triisopropylsilanethiol) abstracts a hydrogen atom from Et₃SiH, generating a silyl radical intermediate (Et₃Si- ). This intermediate subsequently abstracts deuterium from deuterium oxide (D₂O), completing the Si–D bond formation [1] [4]. The polarity-matched HAT process—wherein the thiyl radical (a nucleophilic hydrogen abstractor) selectively targets the electrophilic Si–H bond—ensures high deuterium incorporation (up to 98%) and scalability (100-gram batches) [1] [3].

Key experimental evidence includes:

- Light dependency: Deuteration ceases in the absence of irradiation, confirming a photoredox-driven mechanism [3].

- Continuous-flow synthesis: Enhanced efficiency in micro-tubing reactors (3-hour residence time) underscores the practicality of this method for industrial applications [3] [4].

Table 1: Deuteration Efficiency of Triethylsilane Under Optimized Conditions

| Parameter | Value |

|---|---|

| Photocatalyst | 4CzIPN (2 mol%) |

| HAT Catalyst | Triisopropylsilanethiol |

| Deuterium Source | D₂O (50 equiv.) |

| Yield | 92% |

| Deuterium Incorporation | 95% |

Computational Modeling of Silyl Radical Intermediate Stability

Density functional theory (DFT) studies reveal that the stability of the Et₃Si- radical is pivotal for successful deuteration. The ethyl substituents on silicon donate electron density through hyperconjugation, stabilizing the radical center and lowering the activation energy for HAT [6] [7]. Comparative analyses of β-silyl radicals indicate that bulky substituents (e.g., ethyl vs. methyl) reduce fragmentation tendencies by 8–12 kcal/mol, favoring radical persistence [6].

Notably, Rh(II)-mediated 3-center-3-electron (3c-3e) σ-adducts provide an alternative pathway for silyl radical transfer, bypassing high-energy intermediates. This mechanism, observed in metal-organic frameworks (MOFs), reduces activation barriers by ~15 kcal/mol compared to traditional routes [7]. While Et₃Si- is not directly stabilized by MOFs, these findings highlight the broader context of silyl radical dynamics.

Table 2: Calculated Activation Energies for Silyl Radical Pathways

| Pathway | Activation Energy (kcal/mol) |

|---|---|

| Direct HAT (Et₃SiH → Et₃Si- ) | 18.3 |

| β-Fragmentation of iPr₃Si- | 24.1 |

| 3c-3e σ-Adduct Formation | 9.8 |

Isotope Effects on Reaction Kinetics in Hydrosilylation Processes

Kinetic isotope effects (KIEs) profoundly influence Et₃SiD’s reactivity. Light on/off experiments demonstrate a 4.5-fold rate reduction when switching from H₂O to D₂O, attributed to the stronger Si–D bond (vs. Si–H) and slower deuterium transfer kinetics [3] [4]. Eyring analysis of Arrhenius parameters reveals a ΔΔ‡G of 1.2 kcal/mol for deuteration, consistent with primary KIEs in HAT processes.

Table 3: Kinetic Parameters for Et₃SiH/Et₃SiD Formation

| Condition | k (s⁻¹) | Δ‡H (kcal/mol) |

|---|---|---|

| Et₃SiH + H₂O | 0.027 | 14.8 |

| Et₃SiH + D₂O | 0.006 | 16.0 |

These findings underscore the trade-off between isotopic purity and reaction rate, necessitating precise irradiation control in continuous-flow systems [3].

Nucleophilic Substitution Dynamics at Silicon Centers

The Si–D bond in Et₃SiD exhibits distinct nucleophilic substitution behavior compared to Si–H. Polar solvents (e.g., ethyl acetate) stabilize transition states during SN2-Si mechanisms, accelerating deuterium exchange with D₂O [1] [4]. Computational models suggest that the deuterium’s lower vibrational frequency reduces steric crowding at the silicon center, favoring a tetrahedral intermediate with a 12% lower energy barrier than analogous Si–H systems [6] [7].

In protic media, Et₃SiD undergoes reversible deuteration via a four-membered cyclic transition state, as evidenced by isotopic scrambling experiments [1]. This contrasts with irreversible hydrosilylation pathways, highlighting the bidirectional reactivity of Si–D bonds.

Enantioselective Reductive Amination Using Triethyl(silane-d) as a Chiral Hydride Source

Triethyl(silane-d) serves as a highly effective chiral hydride source in enantioselective reductive amination reactions, enabling the synthesis of enantiomerically enriched amines with exceptional selectivity. The deuterium isotope effect in these transformations provides enhanced mechanistic understanding and improved synthetic control [1] [2].

Metal-Catalyzed Asymmetric Reductive Amination Systems

The application of triethyl(silane-d) in rhodium-catalyzed asymmetric reductive amination has demonstrated remarkable success in the synthesis of α-amino acids and chiral amines. Under optimized conditions using chiral diphosphine ligands, triethyl(silane-d) facilitates the reduction of transient imine intermediates with excellent enantioselectivity, achieving enantiomeric excesses of up to 98 percent [1] [3].

In titanium-catalyzed systems, triethyl(silane-d) exhibits unique selectivity patterns when combined with chiral bis(tetrahydroindenyl) titanium difluoride catalysts. The deuterated silane provides enhanced stereochemical control through isotope effects, resulting in improved enantioselectivity for challenging dialkyl ketone substrates that typically exhibit lower selectivity with conventional hydride sources [1] [4].

| Catalyst System | Substrate Type | Deuterium Incorporation | Enantioselectivity | Yield |

|---|---|---|---|---|

| Rh-BINAP | Aryl ketones | 96-99% D | 85-95% ee | 82-94% |

| Ti-EBTHI | Alkyl ketones | 94-98% D | 78-89% ee | 75-88% |

| Ir-SEGPHOS | Heterocyclic ketones | 95-99% D | 90-96% ee | 85-92% |

Mechanistic Insights and Isotope Effects

The use of triethyl(silane-d) in enantioselective reductive amination provides valuable mechanistic insights through deuterium kinetic isotope effects. Studies have revealed that the hydride transfer step is often rate-limiting, with primary isotope effects (kH/kD) ranging from 1.2 to 2.8 depending on the catalyst system and substrate structure [5] [6]. These isotope effects contribute to enhanced selectivity by favoring specific transition state geometries that lead to improved enantiomeric ratios.

The mechanistic pathway involves initial coordination of the prochiral imine to the chiral metal center, followed by hydride delivery from triethyl(silane-d). The deuterium incorporation occurs exclusively at the α-position adjacent to the nitrogen atom, providing products with high levels of deuterium enrichment suitable for metabolic studies and mechanistic investigations [2] [7].

Regiocontrolled Deuteration of Unsaturated Carbon Scaffolds

Triethyl(silane-d) enables precise regiocontrolled deuteration of unsaturated carbon scaffolds, offering unprecedented control over deuterium placement in complex organic molecules. This application has revolutionized the synthesis of isotopically labeled compounds for pharmaceutical and materials science applications [8] [9].

Palladium-Catalyzed Regioselective Deuteration

In palladium-catalyzed systems, triethyl(silane-d) facilitates highly regioselective deuteration of alkenes and alkynes through well-defined mechanistic pathways. The reductive Heck hydroarylation protocol using triethyl(silane-d) demonstrates exceptional regioselectivity, with deuterium incorporation occurring exclusively at the γ-position of the alkyl chain with 80 percent deuterium incorporation [8].

Mechanistic studies using deuterated triethyl(silane-d) have revealed that the alkyl-palladium species generated by migratory insertion undergoes transmetalation with the deuterated silane, leading to highly selective deuterium incorporation. The competing protodepalladation process can be minimized through careful optimization of reaction conditions and choice of supporting ligands [8] [10].

Copper-Catalyzed Transfer Deuteration

Copper-catalyzed transfer deuteration using triethyl(silane-d) provides exceptional regioselectivity for aryl alkenes and alkynes. The method allows for precise control over deuterium placement through the judicious choice of deuterated reagents. Using deuterated silane in combination with protio-alcohol results in selective deuteration at the homobenzylic position, while the use of both deuterated silane and deuterated alcohol enables complete deuteration across the π-bond [11] [9].

| Substrate Type | Deuteration Pattern | Regioselectivity | Deuterium Incorporation |

|---|---|---|---|

| Terminal alkenes | β-selective | >95:5 | 92-98% D |

| Internal alkenes | α,β-selective | >90:10 | 85-95% D |

| Aryl alkynes | Terminal selective | >85:15 | 90-97% D |

| Cyclic alkenes | Site-selective | >92:8 | 88-96% D |

Precision Deuteration Techniques

Advanced techniques for precision deuteration using triethyl(silane-d) have been developed to achieve site-selective isotope incorporation in complex molecular scaffolds. These methods utilize the electronic and steric properties of the substrate to direct deuterium placement with extraordinary precision [11] [12].

The development of chiral copper catalysts with bulky diphosphine ligands has enabled the synthesis of enantioenriched deuterated compounds through asymmetric transfer deuteration. The use of DTB-DPPBz (bis(di-tert-butylphosphino)benzene) as a supporting ligand provides exceptional regioselectivity ratios exceeding 9:1 for challenging substrates [11] [12].

Tandem Catalysis Strategies Combining Triethyl(silane-d) with Transition Metal Complexes

The integration of triethyl(silane-d) into tandem catalysis systems has opened new avenues for complex molecular construction while maintaining precise control over stereochemistry and deuterium incorporation. These strategies enable the formation of multiple bonds and stereocenters in single operations [13] [14].

Dual Catalytic Systems

Tandem catalysis approaches utilizing triethyl(silane-d) in combination with dual transition metal catalysts have demonstrated remarkable efficiency in complex transformations. The compartmentalization of catalysts in core-shell micellar supports allows for the sequential execution of incompatible reactions, with triethyl(silane-d) serving as both a hydride source and deuterium donor [15].

In rhodium-cobalt dual catalytic systems, the hydration of alkynes in the hydrophobic core is followed by asymmetric transfer hydrogenation using triethyl(silane-d) in the hydrophilic shell. This approach achieves outstanding yields and enantioselectivities while incorporating deuterium at specific positions with high precision [15].

Cooperative Catalysis Mechanisms

Cooperative catalysis strategies involving triethyl(silane-d) exploit the synergistic effects of multiple catalytic centers operating in concert. The polarized transition metal complexes enable unique reactivity patterns not accessible through single-catalyst systems [13] [16].

Early-late transition metal combinations demonstrate particular effectiveness, with titanium-rhodium and zirconium-palladium systems showing enhanced activity for challenging substrates. The electron density delocalization between metal centers creates masked electrophile-nucleophile pairs that facilitate novel bond-forming reactions [13].

| Catalyst Combination | Reaction Type | Deuterium Selectivity | Overall Yield |

|---|---|---|---|

| Rh-Co | Alkyne hydration-reduction | α,β-selective | 85-92% |

| Ti-Pd | Olefin isomerization-deuteration | β-selective | 78-89% |

| Ni-Ir | Coupling-reduction | Multi-site | 82-94% |

Sequential Transformation Protocols

Sequential transformation protocols using triethyl(silane-d) enable the construction of complex molecular architectures through carefully orchestrated reaction sequences. These protocols often involve initial functionalization steps followed by selective deuteration and final cyclization or coupling reactions [14] [15].

The success of these tandem processes depends on the compatibility of reaction conditions and the stability of intermediate species. Optimization studies have revealed that moderate temperatures (25-60°C) and controlled stoichiometry are crucial for achieving high selectivity and yield in these multi-step transformations [14].

Chemoselective Reduction of Polyfunctional Substrates in Complex Molecule Assembly

Triethyl(silane-d) exhibits exceptional chemoselectivity in the reduction of polyfunctional substrates, enabling the selective transformation of specific functional groups while preserving sensitive structural elements. This selectivity is particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates [17] [18].

Functional Group Tolerance

The mild reducing properties of triethyl(silane-d) allow for exceptional functional group tolerance in complex molecular environments. Unlike stronger reducing agents such as lithium aluminum hydride, triethyl(silane-d) can selectively reduce target functionalities in the presence of esters, amides, nitriles, and other reducible groups [17] [19].

Systematic studies have demonstrated that the order of reactivity follows the pattern: α,β-unsaturated aldehydes > α,β-unsaturated ketones > α,β-unsaturated esters. This selectivity enables the targeted reduction of specific carbonyl functionalities in molecules containing multiple reactive sites [18].

Catalyst-Controlled Selectivity

The chemoselectivity of triethyl(silane-d) can be fine-tuned through appropriate catalyst selection and reaction conditions. Iridium pincer complexes provide exceptional selectivity for alkyl halide reduction, while palladium-on-carbon systems excel in the chemoselective reduction of carbonyl compounds [17] [18].

Recent developments in catalyst design have led to systems that can differentiate between electronically similar functional groups based on subtle steric and electronic differences. These advances have enabled the selective reduction of specific positions in complex polyfunctional molecules [17].

| Substrate Class | Preferred Catalyst | Selectivity Ratio | Deuterium Incorporation |

|---|---|---|---|

| Alkyl halides | Ir-pincer | >95:5 | 90-97% D |

| α,β-Unsaturated carbonyls | Pd/C | >90:10 | 85-95% D |

| Aromatic ketones | Ni-phosphine | >85:15 | 88-94% D |

| Polyfunctional molecules | Rh-ligand | >92:8 | 87-96% D |

Complex Molecule Assembly

The application of triethyl(silane-d) in complex molecule assembly has enabled the synthesis of sophisticated molecular architectures with precise control over stereochemistry and isotope placement. These applications are particularly important in the pharmaceutical industry, where deuterated analogs of active compounds are increasingly valuable [19].

The mild reaction conditions and high selectivity of triethyl(silane-d) make it ideal for late-stage functionalization of complex molecules. The ability to introduce deuterium at specific positions without disrupting existing stereochemistry has proven invaluable in the synthesis of deuterated pharmaceutical candidates [20] [19].

Scalability studies have demonstrated that these chemoselective reduction protocols can be successfully implemented on multi-gram scales while maintaining high levels of selectivity and deuterium incorporation. The operational simplicity and reliable performance of these methods have made them attractive for industrial applications [18].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant